molecular formula C6H6N4 B1506106 6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 65267-47-2

6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No. B1506106
CAS RN: 65267-47-2
M. Wt: 134.14 g/mol
InChI Key: XGURBWVYOBTWHT-UHFFFAOYSA-N
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Description

“6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine” is a derivative of pyrimidine and triazole. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . These compounds have shown promising neuroprotective and anti-inflammatory properties .


Synthesis Analysis

The synthesis of “6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine” involves a series of chemical reactions. The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine” was analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine” were analyzed. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions for “6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine” research could involve further exploration of its neuroprotective and anti-inflammatory properties . The potential development of these compounds as neuroprotective and anti-neuroinflammatory agents is strongly indicated .

properties

IUPAC Name

6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-2-7-6-9-8-4-10(6)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGURBWVYOBTWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=NN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717177
Record name 6-Methyl[1,2,4]triazolo[4,3-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine

CAS RN

65267-47-2
Record name 6-Methyl[1,2,4]triazolo[4,3-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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